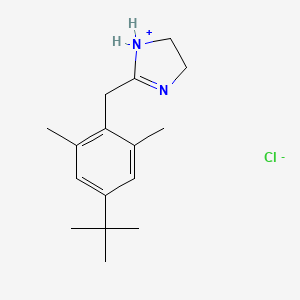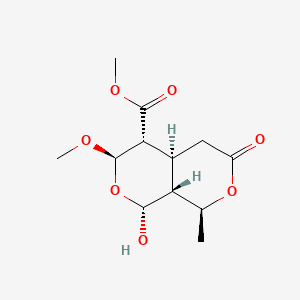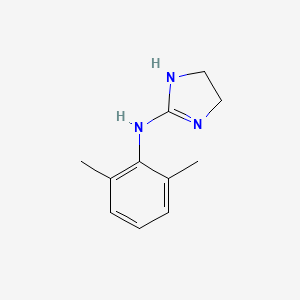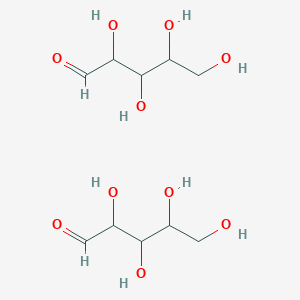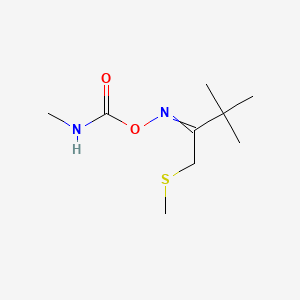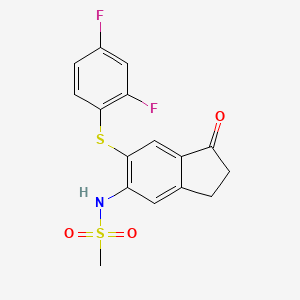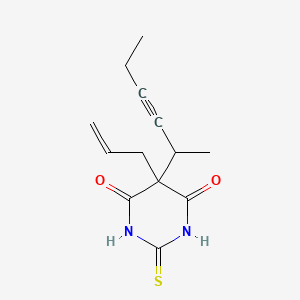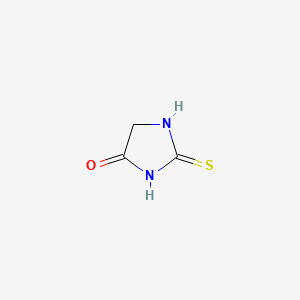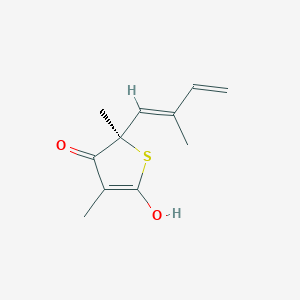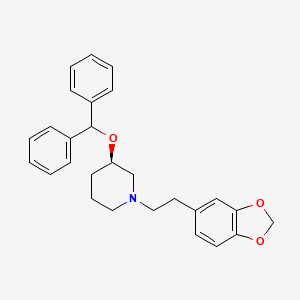
Zamifenacin
Overview
Description
It was initially developed for the treatment of irritable bowel syndrome (IBS) due to its ability to reduce colonic motor activity . The compound has been studied extensively for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a model compound to study muscarinic receptor antagonism.
Biology: Investigated for its effects on colonic motility and potential therapeutic applications in IBS.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Zamifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is primarily responsible for mediating smooth muscle contractions in the gastrointestinal tract. By blocking the M3 receptor, this compound reduces colonic motility, making it a potential therapeutic agent for conditions like IBS . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, leading to decreased muscle contractions .
Biochemical Analysis
Biochemical Properties
Zamifenacin primarily interacts with the M3 muscarinic acetylcholine receptor . The pKi values for this interaction are 8.52 for M3, 7.93 for M2, 7.90 for M1, and 7.78 for M4 . This indicates that this compound has a high affinity for the M3 receptor, which is primarily responsible for gastrointestinal motility .
Cellular Effects
This compound’s primary cellular effect is the inhibition of gastrointestinal motility . This is achieved through its antagonistic action on the M3 muscarinic acetylcholine receptor, which is primarily responsible for smooth muscle contraction in the gastrointestinal tract .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the M3 muscarinic acetylcholine receptor . This binding inhibits the receptor, reducing the contraction of smooth muscle in the gastrointestinal tract .
Dosage Effects in Animal Models
It is known that following oral administration to animals, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse .
Metabolic Pathways
This compound is primarily metabolized in the liver . The primary metabolic step involves the opening of the methylenedioxy ring to yield a catechol . In humans, this metabolite is excreted as a glucuronide conjugate, whereas in animal species, it is further metabolized by mono-methylation of the catechol .
Transport and Distribution
Human plasma shows 20 and 10-fold higher binding than that in rat and dog respectively .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its primary interaction with the M3 muscarinic acetylcholine receptor, it is likely that this compound is localized in the areas where these receptors are present, such as the plasma membrane of smooth muscle cells in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zamifenacin involves multiple steps, starting from commercially available precursors. One of the key steps includes the formation of the piperidine ring, which is achieved through intramolecular nucleophilic displacement of activated alcohol moieties . Another important step is the α-functionalization of N-Boc piperidines, which is particularly useful in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Zamifenacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further studied for their pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Darifenacin: Another M3 receptor antagonist used to treat urinary incontinence.
Solifenacin: A selective M3 receptor antagonist used for overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist used for urinary incontinence.
Uniqueness of Zamifenacin
This compound is unique due to its high selectivity for the M3 receptor and its potent effects on colonic motility. Unlike other similar compounds, this compound has shown significant promise in reducing colonic motor activity without causing significant antimuscarinic side effects . This makes it a valuable compound for further research and potential therapeutic applications.
properties
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047257 | |
| Record name | Zamifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127308-82-1 | |
| Record name | Zamifenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamifenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zamifenacin exert its effects?
A1: this compound acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, this compound inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].
Q2: Are there other muscarinic receptors involved?
A2: While this compound exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by this compound has been observed to modulate the relaxant potency of isoprenaline [].
Q3: What is the chemical structure of this compound?
A4: this compound's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].
Q4: Are there efficient synthetic routes for this compound?
A5: Yes, research has led to the development of short and efficient synthetic strategies for this compound [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for this compound synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.
Q5: How is this compound metabolized in different species?
A6: this compound undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].
Q6: How does this compound's pharmacokinetic profile differ between humans and animals?
A7: this compound displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.
Q7: Has this compound been investigated in clinical trials for IBS?
A8: this compound underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].
Q8: Does this compound have any applications beyond IBS research?
A11: this compound's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].
Q9: What is the future direction of research related to this compound?
A12: While this compound itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)
![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)
